An In-depth Technical Guide to 5-Butyl-thiazol-2-ylamine (CAS 39136-62-4)
An In-depth Technical Guide to 5-Butyl-thiazol-2-ylamine (CAS 39136-62-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 5-Butyl-thiazol-2-ylamine. As a member of the 2-aminothiazole class of compounds, this molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery.
Core Molecular Attributes
5-Butyl-thiazol-2-ylamine is a substituted thiazole derivative characterized by a butyl group at the 5-position and an amine group at the 2-position of the thiazole ring. This structure is a key building block in the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical and Computational Properties
A summary of the key physicochemical and computational properties of 5-Butyl-thiazol-2-ylamine is presented in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 39136-62-4 | [1][2] |
| Molecular Formula | C7H12N2S | [1] |
| Molecular Weight | 156.25 g/mol | [1] |
| SMILES | C(CCC)C1=CN=C(S1)N | [2] |
| Polar Surface Area (PSA) | 67.15 Ų | [1] |
| LogP (calculated) | 2.65 | [1] |
Synthesis and Characterization
The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a common and versatile method for preparing these compounds.
General Synthesis Pathway
A prevalent method for synthesizing 5-substituted-2-aminothiazoles involves the reaction of an α-haloketone with thiourea. For 5-Butyl-thiazol-2-ylamine, a potential synthetic route starts with 2-bromohexanal and thiourea.[1] The reaction typically proceeds via a cyclocondensation mechanism.
Caption: General synthetic workflow for 5-Butyl-thiazol-2-ylamine.
Experimental Protocol: Hantzsch Thiazole Synthesis
The following is a generalized protocol for the synthesis of 2-aminothiazoles, which can be adapted for 5-Butyl-thiazol-2-ylamine.
-
Reaction Setup: To a solution of the appropriate α-haloketone (e.g., 2-bromohexanal) in a suitable solvent such as ethanol, add an equimolar amount of thiourea.
-
Reaction Conditions: The reaction mixture is typically heated to reflux (around 70-80 °C) and stirred for a specified period, often monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) to track the reaction progress.[3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The solid can be collected by filtration.
-
Purification: The crude product is often purified by recrystallization or column chromatography to yield the pure 2-aminothiazole derivative. The final product's identity and purity should be confirmed by analytical techniques.
Analytical Characterization
The structural confirmation of 5-Butyl-thiazol-2-ylamine and its derivatives is typically achieved through a combination of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the amine (N-H) and thiazole ring vibrations.
A general workflow for the characterization of synthesized 2-aminothiazole derivatives is outlined below.
Caption: Standard workflow for the purification and characterization of synthesized compounds.
Biological and Medicinal Significance
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds.[4] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities.
Potential Therapeutic Applications
The 2-aminothiazole core is present in numerous FDA-approved drugs and experimental therapeutic agents.[4] The diverse biological activities associated with this scaffold include:
-
Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[5][6]
-
Anticancer: Several 2-aminothiazole derivatives have shown potent antitumor activity.[7][8][9]
-
Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways.[5][7]
-
Antioxidant: Some derivatives have been investigated for their ability to scavenge free radicals.[5][10]
-
Antitubercular, Anti-HIV, and Antiprotozoal: Highlighting the broad therapeutic potential of this class of compounds.[5]
The presence of the butyl group at the 5-position of 5-Butyl-thiazol-2-ylamine can influence its lipophilicity and binding interactions with biological targets, potentially modulating its efficacy and pharmacokinetic profile compared to other substituted 2-aminothiazoles. Structure-Activity Relationship (SAR) studies on related compounds have shown that modifications at the C4 and C5 positions of the thiazole ring can significantly impact cytotoxicity and biological activity.[11]
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling the compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation exposure.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Researchers should always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.
Conclusion
5-Butyl-thiazol-2-ylamine is a valuable chemical entity with significant potential for further investigation, particularly in the realm of drug discovery and development. Its synthesis is achievable through established chemical methods, and its 2-aminothiazole core suggests a high likelihood of interesting biological activity. Further research into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.
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